2-fluoro-N-{2-[(3-methylbutanoyl)amino]ethyl}benzamide
Overview
Description
2-fluoro-N-{2-[(3-methylbutanoyl)amino]ethyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a benzamide moiety, and a 3-methylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[(3-methylbutanoyl)amino]ethyl}benzamide typically involves the following steps:
N-acylation Reaction: The initial step involves the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride.
Amidation Reaction: The intermediate product is then subjected to an amidation reaction with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2-[(3-methylbutanoyl)amino]ethyl}benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the amide bond can yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-fluoro-N-{2-[(3-methylbutanoyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[(3-methylbutanoyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzamide moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide
- 3-bromo-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide
- 3-iodo-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide
Uniqueness
2-fluoro-N-{2-[(3-methylbutanoyl)amino]ethyl}benzamide is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
IUPAC Name |
2-fluoro-N-[2-(3-methylbutanoylamino)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-10(2)9-13(18)16-7-8-17-14(19)11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEFMKUHUWOSGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCNC(=O)C1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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